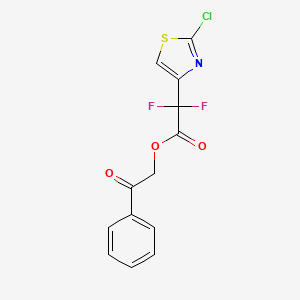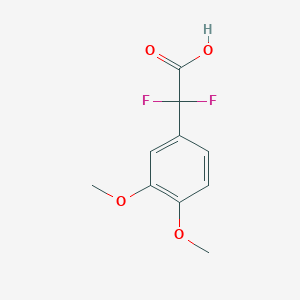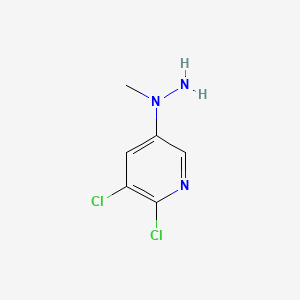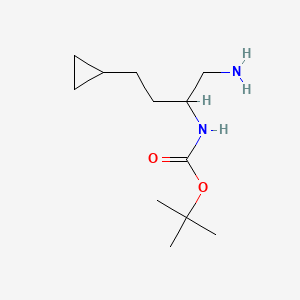
tert-Butyl (1-amino-4-cyclopropylbutan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its use in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.
准备方法
The synthesis of tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon of the di-tert-butyl dicarbonate, followed by elimination of carbon dioxide and tert-butanol to form the carbamate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
化学反应分析
tert-Butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: It can undergo oxidation reactions, although these are less common due to the stability of the carbamate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common reagents used in these reactions include strong acids like hydrochloric acid for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines or alcohols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
tert-Butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in the synthesis of peptides and other complex organic molecules. The stability of the carbamate group under various reaction conditions makes it an ideal choice for protecting amines during multi-step syntheses.
Biology: The compound is used in the study of enzyme mechanisms and protein structure. It can be used to modify amino acids and peptides, allowing researchers to investigate the role of specific functional groups in biological processes.
Medicine: In medicinal chemistry, the compound is used in the synthesis of pharmaceuticals and other bioactive molecules. Its ability to protect amines during chemical reactions is crucial for the development of new drugs.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products. Its stability and ease of removal make it a valuable intermediate in various industrial processes.
作用机制
The mechanism of action of tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate involves the formation of a stable carbamate group that protects the amine from unwanted reactions. The carbamate group can be removed under acidic conditions, typically using trifluoroacetic acid, to regenerate the free amine. This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to yield the free amine and carbon dioxide.
相似化合物的比较
Similar compounds to tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate include other carbamate-protected amines such as:
tert-Butyl carbamate: A simpler carbamate that is used for similar purposes but lacks the cyclopropyl and butan-2-yl groups.
Carboxybenzyl (Cbz) carbamate: Another common protecting group for amines that can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: A protecting group that can be removed under basic conditions, providing orthogonal protection strategies in peptide synthesis.
The uniqueness of tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate lies in its specific structure, which provides additional steric hindrance and stability compared to simpler carbamates. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of amines are required.
属性
分子式 |
C12H24N2O2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC 名称 |
tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10(8-13)7-6-9-4-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
InChI 键 |
XUJZLASAABIQMP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCC1CC1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


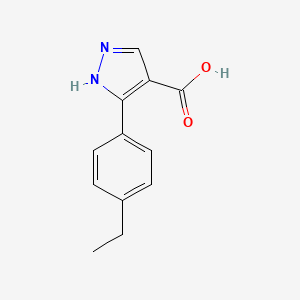




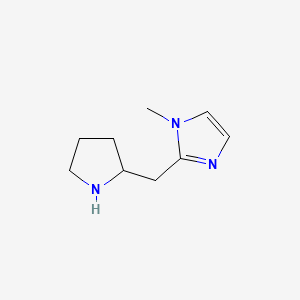
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)
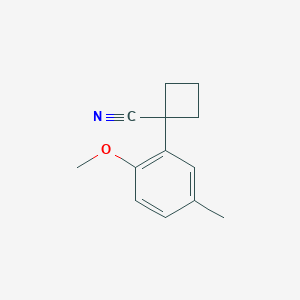


![1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride](/img/structure/B13601949.png)
